

Brivudine regulatory status approval countries

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Compound Focus: Brivudine

CAS No.: 69304-47-8

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Brivudine Regulatory Approval Status

Country/Region	Approval Status for Herpes Zoster	Key Dates / Notes
Austria	Approved	Approved 5 March 2002 [1]
Belgium	Approved	Approved 5 March 2002 [1]
Germany	Approved	Approved 5 March 2002 [1]
Greece	Approved	Approved 5 March 2002 [1]
Italy	Approved	Approved 5 March 2002 [1]
Luxembourg	Approved	Approved 5 March 2002 [1]
Portugal	Approved	Approved 5 March 2002 [1]
Spain	Approved	Approved 5 March 2002 [1]
Switzerland	Approved	[2]
United States	Not Approved	Sorivudine is preferred [2]

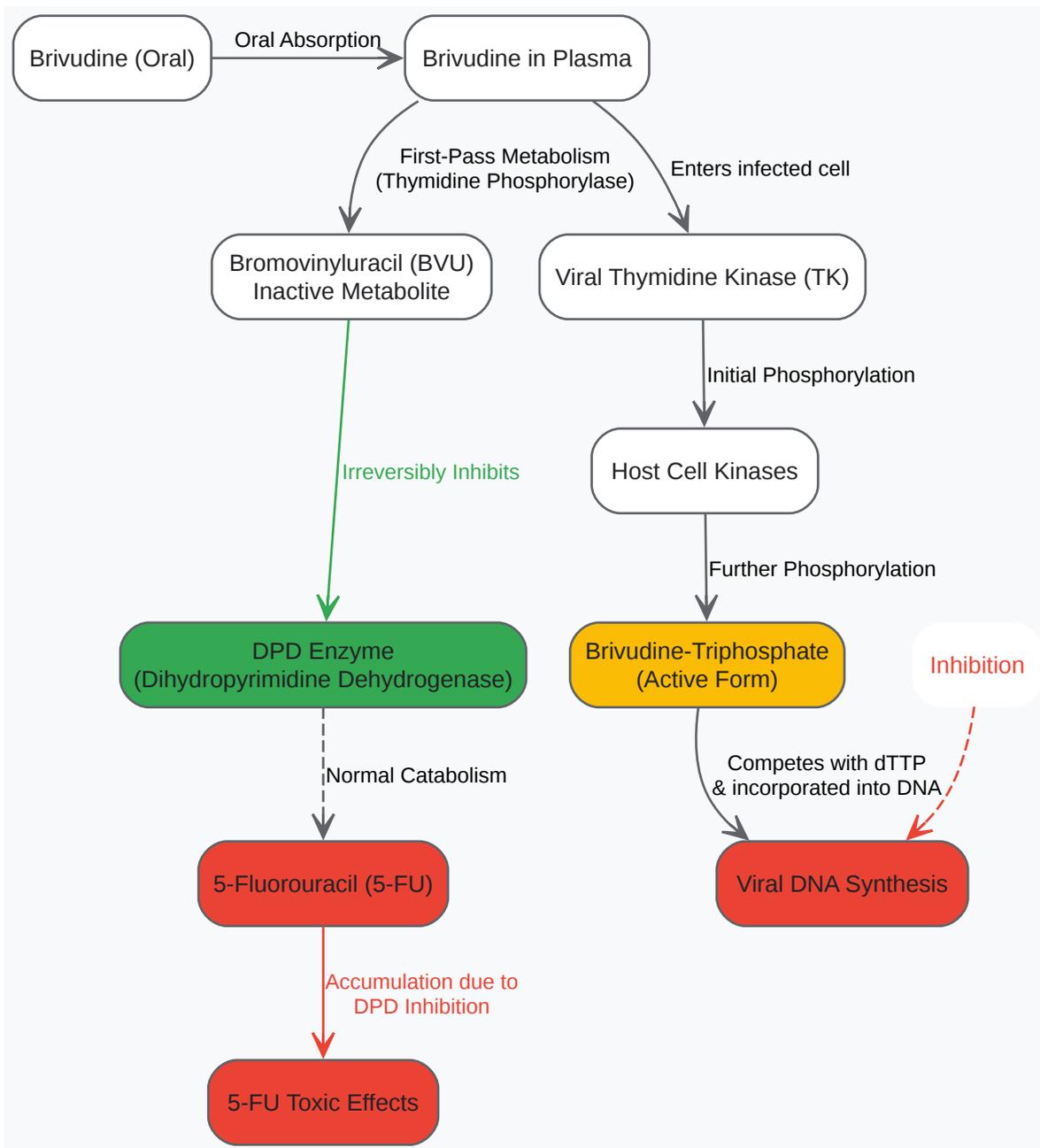
Country/Region	Approval Status for Herpes Zoster	Key Dates / Notes
Canada	Not Approved	Sorivudine is preferred [2]
European Union	Orphan Designation	Received orphan designation 28 January 2010 [3]

Key Regulatory and Clinical Considerations

For researchers and drug development professionals, several key points beyond basic approval status are critical for comparison:

- **Mechanism of Action:** **Brivudine** is a nucleoside analog that selectively inhibits viral replication. It is phosphorylated by the **viral thymidine kinase** and then by host kinases to its active triphosphate form. **Brivudine** triphosphate acts as a competitive inhibitor/substrate for the viral DNA polymerase, leading to chain termination and halted viral DNA synthesis [4] [5] [2].
- **Critical Drug Interaction:** **Brivudine** is **contraindicated** with fluorouracil (5-FU) and related prodrugs (capecitabine, tegafur). Its metabolite, bromovinyluracil (BVU), irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism. This interaction can cause severe, even fatal, toxicity and may persist for up to **18 days** after **brivudine** therapy ends [4] [2].
- **Dosing Advantage:** A key differentiator is its **once-daily oral dosing** (125 mg for 7 days), which offers a compliance advantage over other antivirals like acyclovir, valacyclovir, and famciclovir that require multiple daily doses [4] [2].

The following diagram illustrates **Brivudine**'s mechanism of action and the critical metabolic pathway underlying its major drug interaction.



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Experimental Protocols for Reference

For your comparison guide, here are summaries of key methodologies used to establish **Brivudine's** efficacy and safety profile.

- **Antiviral Susceptibility (In Vitro): Cell-based plaque reduction assays** are standard. VZV or HSV-1 strains are inoculated onto susceptible cell lines (e.g., human fibroblast cells) in the presence of serial dilutions of **Brivudine**. After an incubation period, the number of viral plaques is counted. The concentration that reduces plaque formation by 50% (EC₅₀) is calculated and compared to other antivirals. Studies show **Brivudine's** EC₅₀ against VZV is **200- to 1000-fold lower than acyclovir and penciclovir** [2].
- **Clinical Trial Design for Efficacy: Double-blind, randomized, active-controlled studies** in immunocompetent adults with acute herpes zoster. Participants are randomized to receive oral **Brivudine** (125 mg once daily) or oral acyclovir (800 mg five times daily) for 7 days. Primary endpoints include **time to full lesion crusting and healing**, and the **duration and severity of zoster-associated pain**. Trials have shown **brivudine** is at least as effective as acyclovir, with potential benefits in faster pain resolution in severe cases [4] [6].
- **Assessing the Critical Drug Interaction:** The interaction with 5-FU is evaluated through **pharmacokinetic studies in animal models and humans**. After **Brivudine** administration, plasma levels of its metabolite BVU are monitored. DPD enzyme activity is measured in peripheral blood mononuclear cells before, during, and after **Brivudine** dosing. Concurrently or subsequently, 5-FU is administered, and its plasma concentration-time profile is analyzed, showing significantly **elevated levels and prolonged half-life** due to DPD inhibition [2].

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